2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenoxy group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups and overall structure. It might undergo reactions typical of amides, ethers, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by its molecular structure .Scientific Research Applications
Methods of Application or Experimental Procedures The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .
Results or Outcomes In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 with an IC50 (half maximal inhibitory concentration) of 9.55 µM at low pH . At pH 6.0, the inhibition is limited . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S.ClH/c1-2-22-8-7-13-14(9-22)26-18(16(13)17(20)24)21-15(23)10-25-12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYKDNHSNLNDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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